molecular formula C38H76B2F6N2 B1458452 Tetrabutylammonium (1,4-phenylene)bistrifluoroborate CAS No. 1222008-23-2

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate

Cat. No.: B1458452
CAS No.: 1222008-23-2
M. Wt: 696.6 g/mol
InChI Key: XSSJOSACTKLRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tetrabutylammonium (1,4-phenylene)bistrifluoroborate typically involves the reaction of tetrabutylammonium salts with 1,4-phenylene derivatives under specific conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction

Chemical Reactions Analysis

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrabutylammonium (1,4-phenylene)bistrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate groups. These groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The phenylene ring provides a stable framework that can undergo various modifications, making this compound versatile in chemical synthesis .

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSJOSACTKLRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76B2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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